![molecular formula C14H12N4 B2654637 3-(5-Phenyl-4h-1,2,4-Triazol-3-Yl)aniline CAS No. 1092305-74-2](/img/structure/B2654637.png)
3-(5-Phenyl-4h-1,2,4-Triazol-3-Yl)aniline
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Overview
Description
3-(5-Phenyl-4h-1,2,4-Triazol-3-Yl)aniline is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves several steps. Firstly, the benzoic acid hydrazide is synthesized. Then it is reacted with carbon disulfide in the solution of alkali ethanol to give potassium dithiocarbazinate salt. The basic nucleus 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol is prepared by cyclization of potassium salt with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of 3-(5-Phenyl-4h-1,2,4-Triazol-3-Yl)aniline can be represented by the SMILES stringO=C(O)CC1=NN=C(C2=CC=CC=C2)N1.O.O
. This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure.
Scientific Research Applications
Anticancer Agents
1,2,4-triazole derivatives, including “3-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline”, have been synthesized and evaluated as promising anticancer agents . Compounds showed promising cytotoxic activity against Hela cell line . The safety of these compounds was also evaluated on MRC-5 as a normal cell line and revealed that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Drug Discovery
1,2,3-triazoles have found broad applications in drug discovery . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Organic Synthesis
1,2,3-triazoles are used in organic synthesis . They are part of essential building blocks like amino acids, nucleotides, etc .
Polymer Chemistry
1,2,3-triazoles have applications in polymer chemistry . They are used in the synthesis of polymers .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry . They are used in the synthesis of supramolecular structures .
Bioconjugation
1,2,3-triazoles are used in bioconjugation . They are used in the synthesis of bioconjugates .
Chemical Biology
1,2,3-triazoles are used in chemical biology . They are used in the synthesis of chemical biology structures .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging . They are used in the synthesis of fluorescent imaging structures .
Future Directions
The development of new 1,2,4-triazole derivatives with improved pharmacological properties is an active area of research. These compounds have the potential to be developed into effective and potent anticancer agents . Further studies are needed to understand their mechanism of action and to optimize their synthesis and purification processes.
properties
IUPAC Name |
3-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c15-12-8-4-7-11(9-12)14-16-13(17-18-14)10-5-2-1-3-6-10/h1-9H,15H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANPBCGVSTVENC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)C3=CC(=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Phenyl-4h-1,2,4-Triazol-3-Yl)aniline |
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